molecular formula C11H14ClNO2 B3043639 (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride CAS No. 888323-75-9

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B3043639
CAS No.: 888323-75-9
M. Wt: 227.69 g/mol
InChI Key: LFTPHDSELSULAP-BAUSSPIASA-N
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Description

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of functional groups into a variety of organic compounds, making the process more versatile and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptor sites, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and carboxylic acid functional groups

Properties

IUPAC Name

(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTPHDSELSULAP-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 2
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Reactant of Route 2
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 3
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 4
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 5
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Reactant of Route 6
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride

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